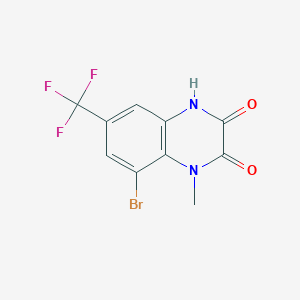
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione
説明
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C10H6BrF3N2O2 and its molecular weight is 323.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is a synthetic compound with significant potential in biological applications. With the molecular formula C10H6BrF3N2O2 and a molar mass of 323.07 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrF3N2O2 |
| Molar Mass | 323.07 g/mol |
| Density | 1.736 g/cm³ (predicted) |
| pKa | 8.89 (predicted) |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that quinoxaline derivatives exhibit promising antiviral properties. For instance, a study on related compounds demonstrated significant efficacy against Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 130.24 to 263.31 μM . Although specific data on this compound's antiviral activity is limited, its structural similarities to other active quinoxaline derivatives suggest potential in this area.
Anticancer Activity
A notable study reported that quinoxaline derivatives showed remarkable anticancer activity, with some compounds achieving IC50 values as low as 1.9 µg/mL against HCT-116 and MCF-7 cell lines . The structure of this compound may contribute to similar or enhanced effects due to the presence of halogen substituents that can influence bioactivity.
Study on Quinoxaline Derivatives
A comprehensive review highlighted various synthetic routes for quinoxaline derivatives and their biological activities. The study emphasized the importance of functional groups in enhancing the biological efficacy of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinoxaline ring can significantly alter biological activity. For example, the introduction of halogens such as bromine and trifluoromethyl groups has been associated with increased potency against cancer cell lines .
科学的研究の応用
Medicinal Chemistry
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Anticancer Activity :
Recent studies have indicated that quinoxaline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and exert therapeutic effects .
Antimicrobial Properties :
Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. The bromine atom plays a crucial role in enhancing the antibacterial efficacy through mechanisms that disrupt microbial cell membranes .
Material Science
In material science, this compound is utilized in the development of advanced materials.
Fluorescent Materials :
The compound’s unique structure allows it to be incorporated into fluorescent materials used in organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in optoelectronics.
Biological Studies
The compound has been employed in various biological studies to elucidate mechanisms of action at the molecular level.
Enzyme Inhibition Studies :
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline, including this compound, exhibited potent inhibitory effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antibacterial efficacy of several quinoxaline derivatives against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .
特性
IUPAC Name |
5-bromo-4-methyl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-16-7-5(11)2-4(10(12,13)14)3-6(7)15-8(17)9(16)18/h2-3H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOUEFWMFLXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(F)(F)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















